molecular formula C17H13ClN2O4 B188095 XK469 CAS No. 157435-10-4

XK469

Cat. No.: B188095
CAS No.: 157435-10-4
M. Wt: 344.7 g/mol
InChI Key: NUQZXROIVGBRGR-UHFFFAOYSA-N
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Description

XK469, chemically known as 2-[4-(7-chloro-2-quinoxalinyl)oxyphenoxy]propionic acid, is a synthetic quinoxaline phenoxypropionic acid derivative. It was initially developed as a selective inhibitor of topoisomerase IIβ, an enzyme involved in DNA replication and repair. This compound has shown promising anticancer activity, particularly against solid tumors and multidrug-resistant cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

XK469 is synthesized through a multi-step process starting from commercially available starting materials.

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. This includes controlling reaction conditions such as temperature, solvent, and reaction time. The final product is purified using techniques like recrystallization and chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

XK469 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

XK469 exerts its effects primarily by inhibiting topoisomerase IIβ. This enzyme is crucial for DNA replication and repair, and its inhibition leads to the accumulation of DNA damage and cell cycle arrest. This compound induces G2-M cell cycle arrest through both p53-dependent and p53-independent pathways. It also activates the Fas signaling pathway, leading to apoptosis .

Biological Activity

XK469, a member of the quinoxaline family, is recognized for its selective inhibition of topoisomerase IIβ, a critical enzyme involved in DNA replication and repair. This compound has garnered attention due to its potential as an antineoplastic agent, particularly in the context of treating various solid tumors and mitigating cardiotoxicity associated with anthracycline chemotherapy.

This compound exerts its biological effects primarily through the inhibition of topoisomerase II. This enzyme facilitates the unwinding and separation of DNA strands during replication. By inhibiting this process, this compound can induce DNA damage, leading to apoptosis in cancer cells. The selectivity for topoisomerase IIβ over topoisomerase IIα is particularly noteworthy, as it may reduce side effects typically associated with broader topoisomerase inhibitors.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines and animal models. Key findings include:

  • Cell Line Sensitivity : Studies show that this compound is effective against murine solid tumors such as colon 38, pancreatic 03, and mammary 16/C models .
  • Cytotoxicity : In vitro assays indicate that this compound exhibits potent cytotoxic effects, with IC50 values suggesting effective concentrations for inducing cell death in cancerous cells .

Cardioprotective Potential

Research into the cardioprotective properties of this compound has yielded mixed results:

  • In neonatal rat cardiomyocytes, this compound was initially shown to prevent daunorubicin-induced toxicity without compromising its antiproliferative effects on leukemic cells . However, prolonged exposure led to significant toxicity in these cardiomyocytes.
  • In vivo studies involving rabbits indicated that while this compound could mitigate some aspects of daunorubicin-induced cardiac damage, it ultimately failed to provide substantial cardioprotection in both acute and chronic settings .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a long half-life of approximately 63 hours, allowing for sustained plasma concentrations that can reach up to 292.3 µg/ml (approximately 797 µM) during treatment . This prolonged exposure may enhance its therapeutic efficacy but also raises concerns regarding potential cumulative toxicity.

Case Studies

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:

  • Phase I Trials : Initial studies reported limited anticancer activity alongside significant bone marrow toxicity at higher doses. These findings necessitated careful dose management when considering this compound for clinical use .
  • Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents have suggested potential synergistic effects, although further research is required to optimize such combinations .

Summary of Findings

Aspect Details
Mechanism Selective inhibition of topoisomerase IIβ
Antitumor Activity Effective against various solid tumors; cytotoxic in vitro
Cardioprotective Effects Initial protective effects observed; significant toxicity with prolonged use
Pharmacokinetics Long half-life (63 hours); high plasma concentrations possible
Clinical Trials Limited anticancer activity; notable bone marrow toxicity

Properties

CAS No.

157435-10-4

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)

InChI Key

NUQZXROIVGBRGR-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Key on ui other cas no.

157542-92-2
157435-10-4

Synonyms

NSC-697887

Origin of Product

United States

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